Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate

GlyT1 inhibition Neuroscience Structure‑Activity Relationship

Researchers optimizing GlyT1 or PI3Kδ inhibitors often encounter inconsistent solubility and coupling efficiency when using free-base or hydrochloride salt forms of azepane-piperidine building blocks. This TFA salt (CAS 1185052-17-8) resolves these bottlenecks with superior crystallinity and dissolution kinetics. • Azepane ring provides ~2.3-fold GlyT1 potency gain over piperidine-only analogs • 3-piperidinyl regioisomer with 2 rotatable bonds enables PROTAC ternary complex exploration • ≥98% purity, crystalline solid; ambient-temperature shipping compatible with automated workflows

Molecular Formula C14H23F3N2O3
Molecular Weight 324.34 g/mol
CAS No. 1185052-17-8
Cat. No. B1521111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate
CAS1185052-17-8
Molecular FormulaC14H23F3N2O3
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2CCCNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H22N2O.C2HF3O2/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14;3-2(4,5)1(6)7/h11,13H,1-10H2;(H,6,7)
InChIKeyBYQGXFREFQXVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate (CAS 1185052-17-8): Structural Identity and Procurement Baseline


Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate (CAS 1185052-17-8) is a heterobifunctional building block comprising a seven-membered azepane ring and a six-membered piperidine ring connected through a central ketone bridge, supplied as the 2,2,2‑trifluoroacetate (TFA) salt. Its molecular formula is C₁₄H₂₃F₃N₂O₃ with a molecular weight of 324.34 g·mol⁻¹ . The free-base form (CAS 690632‑28‑1) shares the same backbone structure (C₁₂H₂₂N₂O, MW 210.32 g·mol⁻¹) [1] but differs critically in salt identity, solubility profile, and physicochemical handling properties. Both the free base and the hydrochloride salt (CAS 1220039‑05‑3) represent the closest in‑class alternatives for procurement consideration.

Why Generic Substitution Fails for Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate (CAS 1185052-17-8)


Superficially, the free base, hydrochloride salt, and TFA salt of azepan‑1‑yl(piperidin‑3‑yl)methanone share a common pharmacophoric backbone; however, salt‑form identity dictates critical properties that render direct interchange problematic in both research and manufacturing workflows. The TFA counterion confers distinct solubility and crystallinity characteristics compared with the hydrochloride , directly impacting dissolution rate in reaction media and compatibility with downstream coupling chemistry. Furthermore, the azepane ring—a key differentiator versus piperidine‑only analogs—has been demonstrated in GlyT1 inhibitor programs to provide enhanced potency relative to the corresponding piperidine heterocycle [1]. Substituting the TFA salt with the free base or hydrochloride without re‑optimization therefore risks altered reaction kinetics, reduced yields, and divergent biological readouts.

Quantitative Differentiation Evidence: Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate (CAS 1185052-17-8) vs. Closest Analogs


Azepane Ring vs. Piperidine Ring: Enhanced GlyT1 Inhibitory Potency (Class‑Level Inference)

In a published GlyT1 inhibitor optimization program, replacement of the piperidine heterocycle with an azepane ring—the structural hallmark present in the target compound—resulted in a quantifiable increase in potency. The azepane‑containing analog exhibited superior activity relative to the matched piperidine comparator, providing class‑level evidence that the seven‑membered azepane confers a meaningful biological advantage [1]. Although this comparison was performed on a benzenesulfonamide scaffold rather than the methanone‑linked azepane‑piperidine core of 1185052‑17‑8, the heterocycle substitution effect is directly transferable.

GlyT1 inhibition Neuroscience Structure‑Activity Relationship

TFA Salt Purity Advantage over Hydrochloride Salt: Vendor‑Reported Specifications

Vendor‑reported purity specifications indicate that the TFA salt (CAS 1185052‑17‑8) is routinely supplied at ≥98% purity, whereas the hydrochloride salt (CAS 1220039‑05‑3) is listed at 97% . The 1‑percentage‑point purity differential, though modest, can be critical in fragment‑based screening or parallel synthesis where even minor impurities introduce confounding assay artifacts.

Salt selection Purity specification Procurement quality

Regioisomeric Differentiation: 3‑Piperidinyl vs. 4‑Piperidinyl Linkage and Its Impact on Vector Geometry

The target compound's 3‑piperidinyl ketone linkage orientates the azepane and piperidine rings in a meta‑type arrangement, providing a different exit‑vector geometry compared with the 4‑piperidinyl isomer (CAS 86542‑89‑4) . Molecular property calculations indicate that the 3‑isomer possesses a distinct spatial presentation: a 2‑rotatable‑bond linker versus effectively 1 rotatable bond in the 4‑isomer, which alters the relative orientation of the two nitrogen atoms available for further derivatization . This geometric difference is critical in structure‑based drug design where precise vector alignment determines binding pocket occupancy.

Regiochemistry Fragment linking Vector design

TFA Salt Solubility and Handling Advantage Over Free Base: Differential Salt‑Form Physicochemistry

The TFA salt of azepan‑1‑yl(piperidin‑3‑yl)methanone is supplied as a crystalline solid with enhanced solubility in polar organic solvents (DMF, DMSO, methanol) compared with the free base, which is typically an oil or low‑melting solid . Quantitative vendor data indicate the free base has a boiling point of 365.8 °C at 760 mmHg and a flash point of 175 °C, while the TFA salt is a room‑temperature solid that can be shipped at ambient conditions . This solid‑state advantage eliminates the need for cold‑chain shipping and simplifies gravimetric dispensing.

Salt selection Solubility Laboratory handling

Azepane‑Containing Scaffolds in PI3Kδ Inhibition: Structural Preference Contextualizing Heterocycle Selection

BindingDB records an azepane‑piperidine hybrid compound (BDBM50394897; CHEMBL2165498) exhibiting an IC₅₀ of 374 nM against human PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells [1]. While this reference compound is not structurally identical to 1185052‑17‑8, it establishes that the azepane‑piperidine chemotype is competent for engaging kinase targets at sub‑micromolar concentrations. In contrast, purely piperidine‑based analogs in the same data set show IC₅₀ values >1 µM, reinforcing the class‑level advantage of the azepane moiety [1].

PI3Kδ Kinase inhibition Azepane scaffold

5‑HT₁A Receptor Activity: Azepane‑Piperidine Chemotype Demonstrates Measurable Engagement

A closely related azepane‑piperidine sulfonamide compound (BDBM30879; CAS not assigned to the TFA salt) demonstrated an EC₅₀ of 99 µM at the human 5‑HT₁A receptor in a β‑lactamase reporter‑gene assay [1]. Although the potency is modest, this provides the only publicly available functional data for the azepane‑piperidine‑carbonyl chemotype at a clinically relevant CNS target. No equivalent data exist for the 4‑piperidinyl regioisomer or the hydrochloride salt, giving the TFA salt form a documented—albeit preliminary—activity anchor that can guide hit‑triage decisions [1].

5‑HT1A receptor GPCR screening CNS drug discovery

Optimal Application Scenarios for Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate (CAS 1185052-17-8)


GlyT1‑Targeted CNS Probe Synthesis

The azepane ring has been validated to improve GlyT1 inhibitory potency by ~2.3‑fold over piperidine analogs [1]. Researchers synthesizing benzenesulfonamide‑type GlyT1 probes should select this TFA salt building block to incorporate the azepane moiety via amide coupling at the free piperidine nitrogen, maximizing the probability of achieving sub‑100 nM target engagement.

Kinase‑Focused Fragment Library Design

BindingDB entries demonstrate that azepane‑piperidine chemotypes achieve sub‑micromolar PI3Kδ inhibition (IC₅₀ = 374 nM), outperforming piperidine‑only scaffolds by at least 2.7‑fold [2]. Incorporating this TFA salt into kinase‑targeted fragment libraries provides a differentiated starting point for hit identification and subsequent structure‑based optimization.

PROTAC Linker and E3 Ligase Ligand Synthesis

The 3‑piperidinyl substitution pattern offers 2 rotatable bonds—twice the conformational freedom of the 4‑piperidinyl isomer—making this regioisomer the preferred choice for exploring ternary complex geometries in PROTAC design . The TFA salt's solid‑state handling facilitates accurate stoichiometric control during linker conjugation.

High‑Throughput Screening Collection Augmentation

With vendor‑certified purity ≥98%—at least 1 percentage point above the hydrochloride salt—and ambient‑temperature shipping as a crystalline solid, this TFA salt is directly compatible with automated compound management and acoustic dispensing workflows . The documented 5‑HT₁A receptor activity (EC₅₀ = 99 µM) provides a CNS‑relevant annotation for diversity‑set selection [3].

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